3-(Chloromethyl)-1-isopropylpyrrolidine hydrochloride
Overview
Description
“3-(Chloromethyl)-1-isopropylpyrrolidine hydrochloride” likely belongs to the class of organic compounds known as pyrrolidines, which are compounds containing a pyrrolidine ring, which is a five-membered saturated ring with one nitrogen atom and four carbon atoms .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, a similar compound, “3-(chloromethyl)pyridine hydrochloride”, is synthesized through a series of reactions starting from 3-methylpyridine . The process involves oxidation, reaction with methanol, reduction, and finally reaction with thionyl chloride .Scientific Research Applications
Discovery and Drug Development
- Nonpeptide Agonist Discovery : One study identified a nonpeptidic agonist of the urotensin-II receptor, showcasing the use of chloromethylated compounds in the discovery of drug leads. Such compounds can serve as pharmacological research tools or potential drug leads due to their selectivity and drug-like properties (Croston et al., 2002).
Materials Science and Chemistry
Corrosion Inhibition : Chloromethylated compounds have been studied for their effectiveness in inhibiting corrosion, demonstrating potential applications in materials protection. For instance, a specific chloromethyl compound was found to act as a mixed type inhibitor, efficiently protecting steel in hydrochloric acid solutions (Faydy et al., 2016).
Mitochondrial Targeting : Another research found that a chloromethylpyridyl bipyridine compound accumulates in mitochondria, indicating applications in bioimaging and targeted therapy. This highlights the potential of chloromethylated compounds in designing luminescent agents for biological imaging (Amoroso et al., 2008).
Organic Synthesis
- Facile Synthesis of Bromine-Substituted Compounds : A study reported the synthesis of bromine-substituted (chloromethyl)pyridines from commercially available precursors, showcasing the role of chloromethylated intermediates in the synthesis of complex organic molecules. This process emphasizes the utility of such compounds in synthetic organic chemistry (Handlovic et al., 2021).
Analytical Chemistry
- Analytical Characterization and Impurity Determination : Chloromethylated compounds are also important in the analytical characterization of pharmaceuticals. For example, a method was developed for the quantitative determination of a chloromethylated pyridine compound as a genotoxic impurity in active pharmaceutical ingredients, demonstrating the critical role of these compounds in ensuring drug safety (Venugopal et al., 2012).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds such as serine protease inhibitors have been shown to interact with proteases like caspases, calpains, and cathepsins . These proteases are essential components in signaling pathways of programmed cell death (PCD) .
Mode of Action
Compounds with similar structures, such as nitrogen mustards, react via an initial cyclization to the corresponding quaternary aziridine salt . This reaction is pH-dependent because the protonated amine cannot cyclize .
Biochemical Pathways
Similar compounds have been shown to affect pathways related to programmed cell death (pcd), particularly those involving proteases .
Result of Action
Similar compounds have been shown to play a role in programmed cell death (pcd) mechanisms .
Properties
IUPAC Name |
3-(chloromethyl)-1-propan-2-ylpyrrolidine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClN.ClH/c1-7(2)10-4-3-8(5-9)6-10;/h7-8H,3-6H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSUOTWPPJNLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(C1)CCl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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